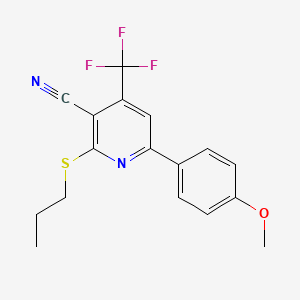
6-(4-Methoxyphenyl)-2-(propylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Methoxyphenyl)-2-(propylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile: is a chemical compound with a complex structure. Let’s break it down:
Pyridine Ring: The core structure consists of a pyridine ring (a six-membered aromatic ring containing one nitrogen atom).
Preparation Methods
The synthesis of this compound involves several steps. While I don’t have specific industrial production methods, here’s a general outline:
Pyridine Synthesis: Start with a pyridine precursor (e.g., 2-chloropyridine) and react it with the appropriate nucleophiles (e.g., methoxide, propylthiol, and trifluoromethylating agents).
Cyanation: Introduce the cyano group (CN) using a cyanating reagent (e.g., copper(I) cyanide).
Workup and Purification: Isolate the product and purify it through recrystallization or column chromatography.
Chemical Reactions Analysis
Oxidation: The methoxy group can undergo oxidation to form the corresponding phenol.
Reduction: Reduction of the cyano group can yield an amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups.
Reagents and Conditions: Specific reagents depend on the desired transformation.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: It might serve as a lead compound for drug development due to its unique structure.
Agrochemicals: Potential use as a pesticide or herbicide.
Material Science: Incorporation into materials for specific properties.
Mechanism of Action
Molecular Targets: Investigate interactions with proteins, enzymes, or receptors.
Pathways: Explore metabolic pathways affected by this compound.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers can compare it with related pyridine derivatives to highlight its distinct features.
Properties
Molecular Formula |
C17H15F3N2OS |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-2-propylsulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C17H15F3N2OS/c1-3-8-24-16-13(10-21)14(17(18,19)20)9-15(22-16)11-4-6-12(23-2)7-5-11/h4-7,9H,3,8H2,1-2H3 |
InChI Key |
FVSAPTBUBFRYSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=C(C(=CC(=N1)C2=CC=C(C=C2)OC)C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















